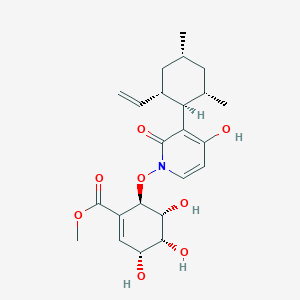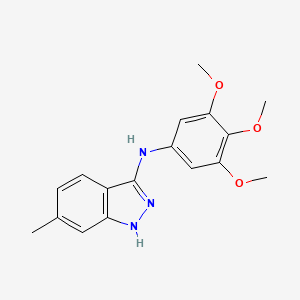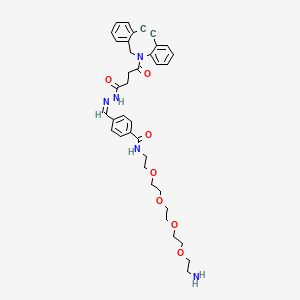
NH2-PEG4-hydrazone-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NH2-PEG4-hydrazone-DBCO is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). It is a cleavable linker containing a four-unit polyethylene glycol (PEG) chain, a hydrazone group, and a dibenzylcyclooctyne (DBCO) group. This compound is utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, where it reacts with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NH2-PEG4-hydrazone-DBCO involves multiple steps:
Hydrazone Formation: The hydrazone group is formed by reacting hydrazine with an aldehyde or ketone.
DBCO Attachment: The DBCO group is attached to the PEGylated hydrazone through a nucleophilic substitution reaction.
Typical reaction conditions include:
- Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
- Catalysts like triethylamine or other bases.
- Reaction temperatures ranging from room temperature to slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of PEGylated hydrazone intermediates.
- Large-scale nucleophilic substitution reactions to attach the DBCO group.
- Purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
NH2-PEG4-hydrazone-DBCO undergoes several types of chemical reactions:
Click Chemistry Reactions: Specifically, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Cleavage Reactions: The hydrazone linkage can be cleaved under acidic conditions, releasing the PEG chain and the DBCO group.
Common Reagents and Conditions
Azide-containing molecules: For SPAAC reactions.
Acidic conditions: For cleavage reactions, typically using acids like hydrochloric acid or acetic acid.
Major Products Formed
SPAAC Reactions: The major product is a stable triazole linkage between the DBCO group and the azide-containing molecule.
Cleavage Reactions: The products are the free PEG chain and the DBCO group
Scientific Research Applications
NH2-PEG4-hydrazone-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of NH2-PEG4-hydrazone-DBCO involves:
Click Chemistry: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole linkage.
Cleavage: The hydrazone linkage is cleavable under acidic conditions, allowing for controlled release of the attached molecules.
Molecular Targets and Pathways
Molecular Targets: Azide-containing molecules in SPAAC reactions.
Pathways: The SPAAC reaction pathway and the acid-catalyzed cleavage pathway
Comparison with Similar Compounds
NH2-PEG4-hydrazone-DBCO is unique due to its combination of a cleavable hydrazone linkage and a DBCO group for click chemistry. Similar compounds include:
NH2-PEG4-hydrazone: Lacks the DBCO group, used for different types of bioconjugation.
DBCO-PEG4-hydrazone: Similar structure but may have different PEG chain lengths or linkages.
Azide-PEG4-hydrazone: Contains an azide group instead of DBCO, used in different click chemistry reactions
Properties
Molecular Formula |
C37H43N5O7 |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]benzamide |
InChI |
InChI=1S/C37H43N5O7/c38-17-19-46-21-23-48-25-26-49-24-22-47-20-18-39-37(45)32-11-9-29(10-12-32)27-40-41-35(43)15-16-36(44)42-28-33-7-2-1-5-30(33)13-14-31-6-3-4-8-34(31)42/h1-12,27H,15-26,28,38H2,(H,39,45)(H,41,43)/b40-27- |
InChI Key |
QCDJHCLVLALEEO-DPVRLLIJSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N/N=C\C4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NN=CC4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


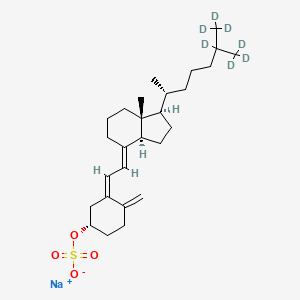


![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)


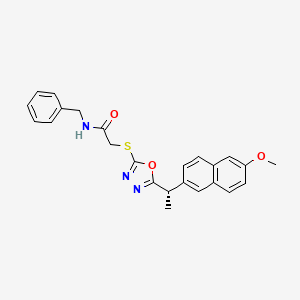

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)



